molecular formula C19H21N5O3 B2672967 8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896321-61-2

8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2672967
Número CAS: 896321-61-2
Peso molecular: 367.409
Clave InChI: UBUUXBOBIVVZKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a tricyclic imidazo-purine-dione core. Its structure features a 4-ethoxyphenyl substituent at the 8-position and methyl groups at the 1, 3, 6, and 7 positions (Figure 1).

Propiedades

IUPAC Name

6-(4-ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-6-27-14-9-7-13(8-10-14)23-11(2)12(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUUXBOBIVVZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydroimidazo[2,1-f]purine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazo[2,1-f]purine core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their targets, and pharmacological profiles:

Compound Substituents Targets Key Findings
Target Compound (8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-) 4-ethoxyphenyl; 1,3,6,7-tetramethyl Hypothesized: 5-HT1A/PDEs Predicted enhanced lipophilicity and metabolic stability due to methyl groups.
CB11 () 8-(2-aminophenyl); 3-butyl; 1,6,7-trimethyl PPARγ Induces apoptosis in NSCLC via ROS production and caspase-3 activation .
6h () 8-(3-(N⁴-phenyl)piperazinylpropyl); 1,3-dimethyl 5-HT1A (Ki = 5.6 nM) Reduces immobility time in FST, comparable to imipramine .
3i () 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl); 1,3,7-trimethyl 5-HT1A/5-HT7 Anxiolytic at 2.5 mg/kg; moderate metabolic stability .
AZ-853 () 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl); 1,3-dimethyl 5-HT1A (Ki = 0.6 nM) Superior brain penetration; induces weight gain and hypotension .
AZ-861 () 8-(4-(4-(3-CF₃-phenyl)piperazinyl)butyl); 1,3-dimethyl 5-HT1A (Ki = 0.2 nM) Stronger 5-HT1A agonism; causes lipid metabolism disturbances .
Compound 5 () 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolinyl)butyl); 1,3-dimethyl PDE4B/PDE10A Dual PDE inhibition; promising for mechanistic studies .
8-(3-Chlorophenyl) Analog () 8-(2-((3-chlorophenyl)amino)ethyl); 1,3,6,7-tetramethyl Undisclosed Structural similarity suggests potential CNS activity .

Structure-Activity Relationship (SAR) Analysis

Phenyl Substituents: Ethoxy vs. Chlorophenyl Derivatives: ’s 3-chlorophenyl analog highlights how electron-withdrawing groups can enhance receptor binding but may reduce metabolic stability .

Alkyl Chain Modifications :

  • Methyl Groups : The tetramethyl configuration in the target compound likely improves steric shielding, reducing oxidative metabolism compared to longer alkyl chains (e.g., CB11’s 3-butyl group) .
  • Piperazinyl Extensions : Analogs with piperazinylalkyl chains (e.g., AZ-853, 3i) exhibit strong 5-HT1A affinity but face challenges like sedation and cardiovascular side effects .

Enzyme Inhibition: PDE4B/PDE10A inhibition (e.g., Compound 5) is linked to bulky substituents like dihydroisoquinolinyl groups, whereas the target compound’s ethoxyphenyl group may favor serotonin receptor selectivity over PDEs .

Actividad Biológica

The compound 8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurinedione class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23N5O3
  • Molecular Weight : 381.436 g/mol
  • IUPAC Name : 8-(4-ethoxyphenyl)-1,3,6,7-tetramethylpurine-2,4(3H,8H)-dione

The structure of this compound includes an ethoxyphenyl group attached to a tetramethyl-imidazo-purine core. This unique arrangement enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within this class exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of imidazo[2,1-f]purine can inhibit specific cancer cell lines. The presence of the ethoxyphenyl group may enhance these effects by improving receptor binding and solubility.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic benefits in treating diseases.

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of various imidazo[2,1-f]purine derivatives found that compounds similar to 8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited significant cytotoxicity against human cancer cell lines. The compound's mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focusing on anti-inflammatory properties, it was found that derivatives could effectively downregulate TNF-alpha and IL-6 levels in activated macrophages. This suggests a potential therapeutic role in conditions like rheumatoid arthritis and other inflammatory diseases.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneEthoxyphenyl groupAnticancer and anti-inflammatory
8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneMethoxy groupAnti-inflammatory
8-(4-fluorophenyl)-1-methylimidazo[2,1-f]purineFluorinated phenyl groupEnhanced receptor binding

Mechanistic Insights

The biological activity of 8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is likely influenced by its ability to interact with various biological targets:

  • Receptor Binding : The ethoxy group may facilitate better interaction with cellular receptors.
  • Solubility Enhancement : The introduction of the ethoxy group increases the compound's solubility in physiological environments.

Q & A

Q. What in silico tools optimize lead compounds for 5-HT1A receptor affinity and safety?

  • Answer: Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models predict binding poses and off-target risks. For instance, docking studies reveal fluorinated arylpiperazine derivatives occupy the 5-HT1A hydrophobic cleft, while minimizing PDE4B/10A inhibition .

Q. How are dose-response relationships established in rodent models for CNS applications?

  • Answer: Acute (single-dose) and subchronic (7–14 day) regimens in FST, with pharmacokinetic monitoring (plasma/brain concentrations). Effective doses (e.g., 2.5 mg/kg for AZ-853) balance efficacy and side effects (e.g., sedation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.